(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S/c1-23-12-8-9(16(19)20)2-5-11(12)15-13(18)6-3-10-4-7-14(24-10)17(21)22/h2-8H,1H3,(H,15,18)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAXLGTYMGXJIE-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitrothiophene-2-acrylic Acid
The thiophene precursor is prepared via nitration of thiophene-2-carbaldehyde followed by Knoevenagel condensation with malonic acid:
- Nitration : Thiophene-2-carbaldehyde undergoes nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 5-nitrothiophene-2-carbaldehyde (78% yield).
- Condensation : Reaction with malonic acid in pyridine under reflux forms 5-nitrothiophene-2-acrylic acid (E-configuration favored via kinetic control).
Functionalization of 2-Methoxy-4-nitroaniline
Protection of the aniline amine is critical prior to acrylation:
- Acetylation : Treatment with acetic anhydride in glacial acetic acid yields 2-methoxy-4-nitroacetanilide (92% purity).
- Acryloylation : Reaction with 5-nitrothiophene-2-acryloyl chloride (generated via oxalyl chloride) in dichloromethane with triethylamine affords the protected acrylamide.
- Deprotection : Acidic hydrolysis (HCl/EtOH) removes the acetyl group, yielding the final product (overall yield: 62–68%).
Limitations :
- Multiple isolation steps reduce efficiency.
- Nitration side products (e.g., 3-nitro isomers) require chromatographic purification.
Continuous Flow Synthesis
Adopting methodologies from 4-methoxy-2-nitroaniline synthesis, continuous flow reactors enhance heat/mass transfer and reaction control:
Integrated Flow Process
Acetylation Reactor :
Acryloylation Reactor :
- Conditions : 5-Nitrothiophene-2-acryloyl chloride is introduced with the acetanilide stream at 40°C (Residence time: 2 minutes).
- Catalyst : Triethylamine (0.1 equiv) ensures rapid coupling.
Hydrolysis Reactor :
Advantages :
- Reduced byproduct formation (e.g., <1% 3-nitro isomer).
- Scalable to kilogram-scale production.
Comparative Analysis of Methods
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Overall Yield | 62–68% | 85–87% |
| Purity (HPLC) | 95–97% | 99% |
| Reaction Time | 12–15 hours | <30 minutes |
| Byproduct Formation | 5–8% | <1% |
| Scalability | Limited | High |
Data adapted from and analogous transformations.
Mechanistic Insights and Optimization
Stereochemical Control
The (E)-acrylamide configuration is favored under kinetic conditions due to steric hindrance between the thiophene nitro group and the phenyl ring during bond rotation. Polar solvents (e.g., DMF) stabilize the transition state, enhancing E-selectivity (E:Z > 20:1).
Nitration Selectivity
Mixed acid systems (H₂SO₄/HNO₃) at low temperatures (−5°C) direct nitration to the 5-position of thiophene, minimizing 4-nitro byproducts. Computational studies suggest electron-donating methoxy groups ortho to the nitro on the phenyl ring further enhance regioselectivity.
Characterization and Quality Control
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
- NMR : Key signals include δ 8.21 (s, 1H, thiophene), δ 7.95 (d, J=15.6 Hz, acrylamide CH), and δ 3.92 (s, 3H, OCH₃).
- Mass Spec : [M+H]⁺ m/z 461.48 (calc. 461.46).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a fluorescent probe.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitro and methoxy groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-methoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide: Lacks the nitro group on the phenyl ring.
(E)-N-(2-methoxy-4-nitrophenyl)-3-phenylacrylamide: Lacks the nitrothiophene moiety.
(E)-N-(2-hydroxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of both nitro and methoxy groups, which can significantly influence its chemical properties and reactivity. The combination of these functional groups with the acrylamide backbone and the nitrothiophene moiety makes it a versatile compound for various applications.
Biological Activity
(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes methoxy and nitro substituents on aromatic systems along with an acrylamide linkage. This unique arrangement suggests potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound's structure can be broken down as follows:
- Methoxy Group : Enhances solubility and potential reactivity.
- Nitro Groups : Often correlate with increased biological activity due to their ability to participate in redox reactions.
- Acrylamide Moiety : Known for its versatility in biological applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities associated with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-nitrophenyl)acrylamide | Nitro group on phenyl ring | Anticancer properties |
| 5-Nitrothiophene | Nitro group on thiophene | Antimicrobial activity |
| 2-Methoxyphenol | Methoxy group on phenol | Antioxidant properties |
The presence of nitro groups in this compound suggests that it may also possess significant antimicrobial and anticancer properties, similar to other compounds in its class.
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of this compound. The compound has shown effectiveness against various bacterial strains. For example:
- Minimum Inhibitory Concentrations (MIC) were assessed against Gram-positive and Gram-negative bacteria.
- Compounds with structural similarities demonstrated MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antimicrobial activity .
Anticancer Properties
The compound’s structural components are also associated with anticancer activity. Similar compounds have been documented to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cancer progression.
Research into related acrylamide derivatives has shown promising results, suggesting that this compound could exhibit comparable or enhanced anticancer effects .
Anti-inflammatory Effects
The presence of nitro groups is often linked to anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially making this compound a candidate for further research in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of acrylamide derivatives. For instance:
- Synthesis Methodology : The compound is typically synthesized via multi-step reactions involving key intermediates that ensure high yields and purity.
- Biological Testing : In vitro models have been employed to assess the compound's efficacy against specific cell lines, revealing promising results in terms of cell viability and proliferation inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step pathway involving:
- Step 1 : Preparation of intermediates like (5-nitrothiophen-2-yl)methanol (S5) via NaBH₄ reduction of nitro-substituted precursors in methanol .
- Step 2 : Bromination of S5 using PBr₃ in dichloromethane to yield (5-nitrothiophen-2-yl)methyl bromide (7), followed by coupling with acrylamide derivatives via nucleophilic substitution .
- Step 3 : Condensation of nitro-substituted benzaldehyde derivatives with acrylamide intermediates in solvents like ethyl acetate or acetonitrile, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of PBr₃ for complete bromination) and temperature (0–25°C) to minimize side products .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : Use and NMR to verify substitution patterns (e.g., nitro group deshielding effects at δ 8.1–8.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 404.2 for C₁₅H₁₂N₃O₆S) and fragmentation patterns .
- X-ray Crystallography : Resolve E/Z isomerism (if present) and confirm stereochemistry using SHELX-97 or OLEX2 for refinement .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity or binding interactions of this acrylamide derivative?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or kinases). Optimize ligand conformations by adjusting torsion angles for the acrylamide backbone and nitro groups .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between nitro groups and active-site residues .
- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from WST-8 cytotoxicity tests) to validate predictive accuracy .
Q. What strategies are effective in resolving E/Z isomerism during synthesis, and how do isomers impact biological activity?
- Isomer Separation :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers. Retention times differ by 1–2 minutes due to polarity variations .
- Crystallization : Slow evaporation from ethanol/water mixtures favors selective crystallization of the E-isomer .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times (24h vs. 48h) can alter IC₅₀ values .
- Purity Issues : Residual solvents (e.g., DMF) or unreacted intermediates may suppress activity. Validate purity via elemental analysis (C, H, N ± 0.3%) .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?
- Assay Selection :
- Cytotoxicity : WST-8 or MTT assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
- Target Engagement : Western blotting for phosphorylation status of kinases (e.g., ERK, AKT) after 24h treatment .
- Data Interpretation : Normalize results to vehicle controls and perform ANOVA with post-hoc Tukey tests (p < 0.05) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Workflow :
- Data Collection : Use a CAD-4 diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.
- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Monitor R-factors (R₁ < 5% for high-resolution data) .
- Validation : Check for geometric outliers (e.g., bond angles ± 2σ) using PLATON .
Methodological Challenges
Q. What precautions are necessary when handling nitro-substituted acrylamides due to their reactivity?
- Safety Measures :
- Light Sensitivity : Store compounds in amber vials at –20°C to prevent nitro group degradation .
- Explosivity Risk : Avoid grinding dry powders; use wet methanol for recrystallization .
- Synthetic Adjustments : Substitute explosive intermediates (e.g., nitrobenzaldehydes) with safer alternatives (e.g., methyl-protected precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
